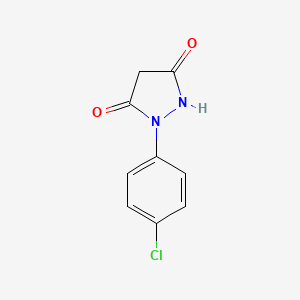

1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione

Descripción general

Descripción

1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione, also known as CPPD, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. CPPD belongs to the pyrazolidine-3,5-dione family of compounds and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Aplicaciones Científicas De Investigación

Oxidizing Agent in Organic Synthesis

1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione has been utilized as an effective oxidizing agent in organic synthesis. It is particularly used for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, offering moderate to good yields at room temperature (Zolfigol et al., 2006).

In Chemical Synthesis and Polymorphism

This compound exhibits significant versatility in chemical synthesis. For instance, in the synthesis of meso-(E,E)-1,1'-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene), a notable compound, 1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione showed unexpected results and polymorphism in its crystal structure (Mohamed et al., 2016).

Antitubercular Properties

In medical research, derivatives of 1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione have been synthesized and evaluated for their potential as antitubercular agents. This includes studying the structure-activity relationship and the mechanism of action against Mycobacterium tuberculosis (Samala et al., 2014).

Mass Spectrometry and Fragmentation Studies

The compound and its derivatives have been a subject of study in mass spectrometry, particularly in understanding their fragmentation patterns. These studies contribute to the broader field of analytical chemistry and help in the identification and analysis of similar compounds (Selva et al., 1975).

Sustainable Synthetic Approaches

Research has also explored sustainable synthetic approaches to pyrazolidin-3,5-diones, highlighting the relevance of 1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione in green chemistry. This includes methods that use less toxic materials and aim for environmental friendliness (Gieshoff et al., 2016).

Role in Bioorganic Chemistry

In bioorganic chemistry, the compound has been used in the synthesis of various biologically active molecules. For example, it plays a role in the synthesis of 4,4-bis(2-hydroperoxyalkyl)pyrazolidine-3,5-diones, which have been analyzed for their structural properties and potential applications (Rahman et al., 2003).

Novel Synthetic Pathways

It is involved in novel synthetic pathways, such as the redox-denitration of aromatic nitro compounds, showcasing its versatility in complex organic reactions (Rees & Tsoi, 2000).

Structural and Conformational Studies

The compound has been a subject of interest in structural and conformational studies, including investigations into its crystal structure and molecular behavior, which are crucial in the field of material science and pharmaceutical design (Channar et al., 2019).

Propiedades

IUPAC Name |

1-(4-chlorophenyl)pyrazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTSQQTUQNHOHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NN(C1=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831172.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2831173.png)

![2-[(3-Methoxyphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2831175.png)

![(E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide](/img/structure/B2831184.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2831185.png)

![2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-methoxypyridine](/img/structure/B2831190.png)

![1-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2831192.png)